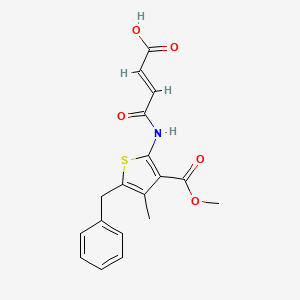
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Overview
Description
4-[[3-methoxycarbonyl-4-methyl-5-(phenylmethyl)-2-thiophenyl]amino]-4-oxo-2-butenoic acid is a thiophenecarboxylic acid.
Biological Activity
The compound 5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester (referred to as Compound 1 ) is a thiophene derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of Compound 1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound 1 is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The specific structural features include:
- Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Acrylamide moiety : Known for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of enzymatic activity.
- Carboxylic acid groups : These functional groups can participate in hydrogen bonding and ionic interactions, enhancing the compound's solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of Compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition : The acrylamide group in Compound 1 is capable of forming covalent bonds with target enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzymes involved in inflammatory processes and cancer progression.
- Antioxidant Activity : Like many thiophene derivatives, Compound 1 may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives have antimicrobial activity, which may extend to Compound 1.
In Vitro Studies
In vitro studies have demonstrated that Compound 1 exhibits significant biological activity against various cell lines. For instance:
- Anticancer Activity : Studies have shown that Compound 1 can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Compound 1 has been reported to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential application in treating inflammatory diseases.
Case Studies
A recent case study explored the effects of Compound 1 on human squamous cell carcinoma (SCC). The study found that treatment with Compound 1 led to:
- A decrease in tumor growth in xenograft models.
- Inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.
The results indicated that Compound 1 might serve as a promising candidate for further development as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-4-[(5-benzyl-3-methoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-11-13(10-12-6-4-3-5-7-12)25-17(16(11)18(23)24-2)19-14(20)8-9-15(21)22/h3-9H,10H2,1-2H3,(H,19,20)(H,21,22)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFKYNJJYRMJB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















